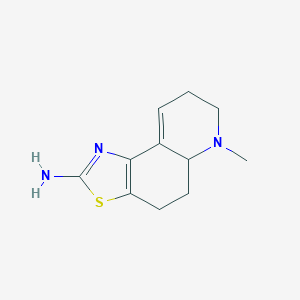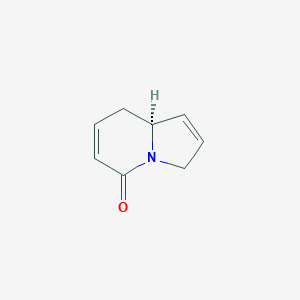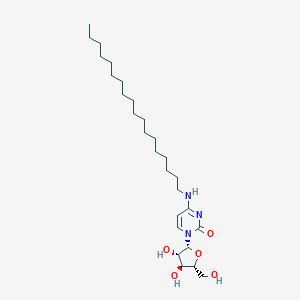
N(4)-Octadecyl-1-arabinofuranosylcytosine
Übersicht
Beschreibung
The compound N(4)-Octadecyl-1-arabinofuranosylcytosine is a derivative of 1-beta-D-arabinofuranosylcytosine, which is a nucleoside analog known for its inhibitory effects on the multiplication of animal tumor cells and certain viruses. This particular derivative is part of a series of N4-acyl derivatives that have been synthesized to improve antitumor activities. Among these derivatives, those with long-chain saturated fatty acids, such as N4-stearoyl and N4-behenoyl derivatives, have shown to be highly active against mouse leukemia L1210 .
Synthesis Analysis
The synthesis of N(4)-Octadecyl-1-arabinofuranosylcytosine and related compounds involves the acylation of 1-beta-D-arabinofuranosylcytosine with fatty acids to create N4-acyl derivatives. These derivatives have been synthesized to enhance the antitumor activity and resistance to cytidine deaminase, which is an enzyme that can deactivate the parent compound. The synthesis process aims to produce compounds that are more effective at smaller dosages and have a broader treatment schedule .
Molecular Structure Analysis
The molecular structure of N(4)-Octadecyl-1-arabinofuranosylcytosine includes a long-chain saturated fatty acid attached to the N4 position of the cytosine base in the arabinofuranosylcytosine molecule. This modification is crucial as it significantly impacts the compound's biological activity and its interaction with cellular enzymes. The presence of the fatty acid chain is believed to enhance the lipophilicity of the compound, which may facilitate its incorporation into cellular membranes and improve its antitumor efficacy .
Chemical Reactions Analysis
The chemical behavior of N(4)-Octadecyl-1-arabinofuranosylcytosine in biological systems includes its potential interaction with enzymes involved in nucleic acid metabolism. The parent compound, arabinofuranosylcytosine, and its nucleotides have been shown to inhibit the activity of enzymes such as polynucleotide phosphorylase, ribonucleic acid polymerase, and deoxyribonucleic acid polymerase. The modified N4-acyl derivatives are designed to resist deactivation by cytidine deaminase and may also exhibit different inhibitory profiles against these and other enzymes involved in DNA and RNA synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N(4)-Octadecyl-1-arabinofuranosylcytosine are influenced by the presence of the long-chain fatty acid. This modification is likely to increase the hydrophobicity of the compound, which can affect its solubility and distribution within the body. The derivatives are designed to be more lipophilic than the parent compound, which may enhance their ability to penetrate cell membranes and reach intracellular targets. The increased lipophilicity also suggests that these compounds may have different pharmacokinetic and pharmacodynamic properties compared to the parent nucleoside .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N(4)-Octadecyl-1-β-D-arabinofuranosylcytosine (NOAC) exhibits potent antitumor activity, particularly effective against leukemias and solid tumors. Schwendener et al. (2004) found that NOAC inhibited tumor colony formation in both short-term and long-term exposure experiments, showcasing better activity compared to conventional drugs like cisplatin and doxorubicin. In addition, NOAC was significantly less toxic in a hematopoietic stem cell assay than ara-C and doxorubicin, indicating high tolerance at large doses (Schwendener et al., 2004).
Cytotoxicity and Cell-Cycle Effects
NOAC demonstrates cytotoxic effects in various human tumor cells. Horber et al. (2000) observed that NOAC was cytotoxic in all cells tested, with lower IC50 concentrations than AraC. NOAC was also effective in overcoming AraC resistance, suggesting different mechanisms of action from AraC (Horber et al., 2000).
Liposomal Formulations and Oral Administration
Liposomal formulations of NOAC have been explored for their therapeutic potential. Schwendener and Schott (2005) demonstrated that lipophilic derivatives of AraC, like NOAC, produce high antileukemic effects in murine leukemia models when administered orally or parenterally. This suggests potential for oral treatment of leukemias and possibly solid tumors (Schwendener & Schott, 2005).
Antibody-Drug Conjugates
NOAC has been utilized in targeted tumor therapy. Marty et al. (2006) developed immunoliposomes loaded with cytotoxic drugs, including NOAC, that showed increased binding affinity and cytotoxic activity towards tumor cells expressing specific markers, indicating its utility in targeted cancer treatment (Marty et al., 2006).
Eigenschaften
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34)/t22-,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQCEKUGWOYPS-URBBEOKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166385 | |
| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(4)-Octadecyl-1-arabinofuranosylcytosine | |
CAS RN |
158233-67-1 | |
| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158233671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



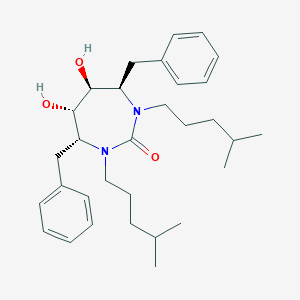
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
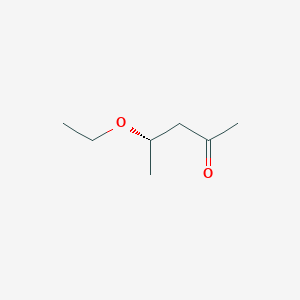
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
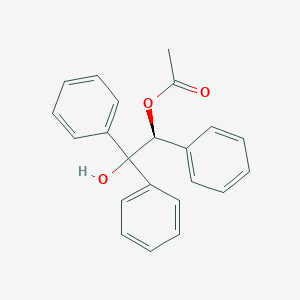
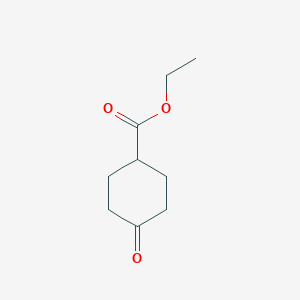
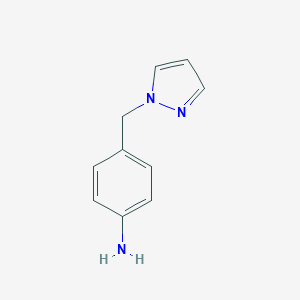
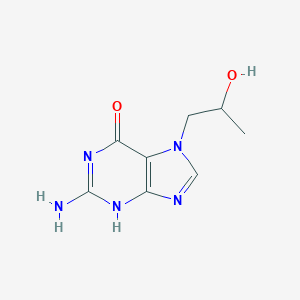
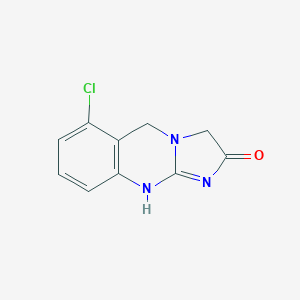
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)
